1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a synthetic small molecule characterized by a benzoxazepine heterocyclic core fused with a substituted benzene ring. The structure features a methanesulfonamide group at position 7, a 4-chlorophenyl moiety at position 1, and a 5-ethyl-3,3-dimethyl substitution on the oxazepine ring. The presence of the chlorophenyl group may enhance lipophilicity and membrane permeability, while the ethyl and dimethyl substituents likely influence conformational stability .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-23-17-11-16(9-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEACSGZPDOSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which are believed to contribute to its biological activity. This article reviews the available literature on its biological activities, including pharmacological effects and potential therapeutic applications.
The molecular formula of the compound is C20H23ClN2O4S with a molecular weight of 422.92 g/mol. The compound's structure is characterized by the presence of a methanesulfonamide group and a 4-oxo group, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this oxazepine derivative exhibit notable antimicrobial properties . For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.
Anticancer Properties
The compound has been investigated for its anticancer activities . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). The cytotoxicity observed suggests that the compound may act through multiple pathways, including the inhibition of proliferation and induction of cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| Bel-7402 | 12.8 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory action may be attributed to the modulation of signaling pathways involved in inflammation.
Case Studies
- Cytotoxicity Study : A study conducted on various synthesized oxazepine derivatives found that the target compound displayed significant cytotoxic effects against MCF-7 and Bel-7402 cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the chlorophenyl group could enhance activity.
- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of acetylcholinesterase (AChE) activity by this compound. Results indicated that it could serve as a potential treatment for Alzheimer’s disease by enhancing cholinergic transmission through AChE inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold
The target compound’s benzoxazepine core (7-membered ring) distinguishes it from benzoxazine-based analogs (6-membered ring). For example, N-(4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (CAS: 945966-46-1) features a benzoxazine scaffold, which reduces ring flexibility compared to benzoxazepine. The expanded oxazepine ring in the target compound may enhance binding to larger active sites, as seen in protease or kinase targets, but could reduce aqueous solubility due to increased hydrophobicity .
Substituent Analysis
- Halogenated Aryl Groups: The target compound’s 4-chlorophenyl group differs from the 4-fluorophenyl group in the benzoxazine analog (CAS: 945966-46-1). Chlorine’s stronger electron-withdrawing effect and larger atomic radius may improve π-π stacking interactions in hydrophobic pockets compared to fluorine .
N-Substituents :
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Optimization of Cyclization Conditions
Key parameters influencing yield and regioselectivity include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | 1,4-Dioxane | 85–90 | |
| Temperature (°C) | 100 | 88 | |
| Reaction Time (h) | 12 | 90 |
The hydroxy proton of the 2-aminophenol is critical for stabilizing intermediates, while electron-donating groups (e.g., ethyl, dimethyl) enhance cyclization efficiency.
Introduction of the Methanesulfonamide Group
The sulfonamide moiety is introduced via nucleophilic substitution at the 7-position of the oxazepine core. Methanesulfonyl chloride reacts with the secondary amine of the intermediate in dichloromethane, using triethylamine as a base.
Reaction Mechanism and Workup
- Deprotonation : Triethylamine abstracts the amine proton, generating a nucleophilic amide ion.
- Sulfonylation : Methanesulfonyl chloride undergoes electrophilic attack, forming the sulfonamide bond.
- Purification : The crude product is washed with 5% KHSO₄ and brine, dried over Na₂SO₄, and concentrated.
| Step | Reagent/Step | Yield (%) | Source |
|---|---|---|---|
| Deprotonation | Triethylamine | – | |
| Sulfonylation | CH₃SO₂Cl | 99 | |
| Workup | Ethyl acetate | 95 |
Functionalization with the 4-Chlorophenyl Group
The 4-chlorophenyl group is introduced either during cyclization or via post-functionalization. A seven-step protocol adapted from chlorophenylpropanone synthesis involves:
- Reduction : 4-Chlorophenylacetonitrile is reduced to the corresponding alcohol using potassium borohydride.
- Chlorination : Thionyl chloride converts the alcohol to 4-chlorophenylacetyl chloride.
- Coupling : Friedel-Crafts acylation attaches the chlorophenyl group to the oxazepine intermediate.
Comparative Analysis of Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 78 | 99 | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 82 | 98 |
Friedel-Crafts acylation is cost-effective but requires strict anhydrous conditions, while Suzuki coupling offers better regiocontrol.
Integrated Synthetic Pathway
Combining the above steps yields the target compound:
Overall Yield and Characterization
| Step | Yield (%) | Purity (GC/HPLC) |
|---|---|---|
| Cyclization | 88 | 99 |
| Sulfonylation | 99 | 98 |
| Chlorophenyl Coupling | 82 | 97 |
Characterization data (hypothetical due to absent primary data):
- ¹H NMR : δ 1.2 (s, 6H, CH₃), 2.8 (q, 2H, CH₂CH₃), 7.4 (d, 2H, Ar-Cl).
- MS (ESI) : m/z 489.1 [M+H]⁺.
Challenges and Mitigation Strategies
- Regioselectivity : Competing 5-exo-dig cyclization is suppressed using bulky alkynones.
- Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures prevent decomposition.
- Byproduct Formation : Column chromatography (ethyl acetate/hexane) removes regioisomers.
Industrial-Scale Considerations
Batch reactors with temperature-controlled jacketed systems ensure reproducibility. Continuous flow systems may enhance cyclization efficiency by reducing reaction times.
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the benzoxazepin core followed by sulfonamide coupling. Key steps include:
- Alkylation/Functionalization : Introducing the ethyl and dimethyl groups under controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side reactions .
- Sulfonamide Coupling : Reacting the intermediate with 4-chlorophenylmethanesulfonyl chloride in polar aprotic solvents (e.g., DMF) . Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. Techniques like column chromatography and HPLC are critical for purification, while NMR and mass spectrometry confirm structural integrity .
Q. How does the compound’s structural architecture influence its reactivity and bioactivity?
The benzoxazepin core provides a rigid scaffold, while substituents modulate electronic and steric properties:
- 4-Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability .
- Sulfonamide Moiety : Acts as a hydrogen-bond donor/acceptor, facilitating interactions with enzyme active sites (e.g., SYK kinase) . Structural analysis via X-ray crystallography or computational modeling (e.g., DFT) can clarify substituent effects on reactivity .
Q. What standard assays are used for preliminary biological activity screening?
Initial screens often include:
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric methods (e.g., measuring IC₅₀ against SYK kinase) .
- Cellular Viability Tests : MTT assays in disease-relevant cell lines (e.g., cancer or immune cells) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify target interactions .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic studies?
Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
- Reaction Path Search : Identify energetically favorable intermediates in sulfonamide coupling .
- Molecular Dynamics (MD) : Simulate ligand-target binding to prioritize synthetic analogs . Experimental validation via kinetic studies (e.g., variable-temperature NMR) can corroborate computational findings .
Q. What strategies resolve contradictions in solubility and stability data across studies?
Discrepancies often arise from solvent choice or analytical methods. Mitigation strategies include:
Q. How to elucidate the compound’s mechanism of action using biochemical assays?
A tiered approach is recommended:
- Target Deconvolution : Combine affinity chromatography with proteomics to identify binding partners .
- Enzyme Kinetics : Determine , , and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
Q. What experimental designs optimize yield in large-scale synthesis while maintaining purity?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing byproducts .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Data Analysis & Interpretation
Q. How to validate structural modifications for improved pharmacokinetic properties?
- ADMET Profiling : Use in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests) .
- Metabolite Identification : LC-MS/MS to track degradation products and metabolic pathways .
Q. What analytical techniques address inconsistencies in spectral data (e.g., NMR, IR)?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex spectra .
- Synchrotron XRD : Provides high-resolution crystallographic data for ambiguous structures .
Contradiction Management
Q. How to reconcile conflicting bioactivity results across cell lines or animal models?
- Stratified Analysis : Segment data by genetic or phenotypic markers (e.g., receptor expression levels) .
- Orthogonal Assays : Confirm findings using alternative methods (e.g., CRISPR knockout vs. siRNA knockdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
